Cas no 946224-91-5 (4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide)

4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide
- 946224-91-5
- 4-ethoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- F5110-0180
- VU0636075-1
- AKOS024498789
-
- インチ: 1S/C19H25N5O4S/c1-2-28-17-6-4-16(5-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-3-9-22-19/h3-9H,2,10-15H2,1H3,(H,20,25)
- InChIKey: BFSWSTGYBFCXJJ-UHFFFAOYSA-N
- SMILES: S(CCNC(C1C=CC(=CC=1)OCC)=O)(N1CCN(C2N=CC=CN=2)CC1)(=O)=O
計算された属性
- 精确分子量: 419.16272547g/mol
- 同位素质量: 419.16272547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 29
- 回転可能化学結合数: 8
- 複雑さ: 605
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 113Ų
4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5110-0180-20μmol |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-2mg |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-20mg |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-50mg |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-10μmol |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-15mg |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-25mg |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-100mg |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-2μmol |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5110-0180-3mg |
4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
946224-91-5 | 3mg |
$63.0 | 2023-09-10 |
4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamideに関する追加情報
Research Briefing on 4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide (CAS: 946224-91-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule inhibitors targeting specific signaling pathways. Among these, the compound 4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide (CAS: 946224-91-5) has emerged as a promising candidate for therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The compound, characterized by its unique sulfonamide and piperazine moieties, has been investigated for its role as a modulator of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have demonstrated its efficacy in targeting kinases and G protein-coupled receptors (GPCRs), which are critical in various disease pathways, including cancer and inflammatory disorders. The structural specificity of 946224-91-5 allows for high selectivity, minimizing off-target effects—a key advantage in drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway of 4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide, optimizing yield and purity through a multi-step process involving sulfonylation and amide coupling. The study also reported its inhibitory activity against the PI3K/AKT/mTOR pathway, a critical signaling cascade in oncology. These findings were corroborated by in vitro assays showing nanomolar IC50 values in cancer cell lines, suggesting potent antitumor properties.
Further investigations into the pharmacokinetic profile of 946224-91-5 revealed favorable oral bioavailability and metabolic stability in preclinical models. A 2024 Nature Communications article highlighted its ability to cross the blood-brain barrier, expanding its potential applications to neurodegenerative diseases. However, challenges such as dose-dependent toxicity and drug-drug interactions remain under scrutiny in ongoing Phase I clinical trials.
In conclusion, 4-ethoxy-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide represents a versatile scaffold for drug discovery. Its dual functionality as a kinase inhibitor and GPCR ligand positions it as a candidate for polypharmacology strategies. Future research should prioritize structural derivatives to enhance efficacy and reduce adverse effects, paving the way for translational success.
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